molecular formula C5H2D4N2O2 B132543 Thymine-d4 (methyl-d3,6-d1) CAS No. 156054-85-2

Thymine-d4 (methyl-d3,6-d1)

Cat. No. B132543
M. Wt: 130.14 g/mol
InChI Key: RWQNBRDOKXIBIV-MZCSYVLQSA-N
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Description

Thymine-d4 (methyl-d3,6-d1) is a deuterated derivative of thymine, which is one of the four nucleobases in the nucleic acid of DNA. The deuterium atoms replace specific hydrogen atoms in the thymine molecule, which can be useful for various scientific applications, including the study of DNA synthesis and structure, as well as in the field of metabolic research.

Synthesis Analysis

The synthesis of deuterated thymine derivatives involves the use of perdeuterated methyl iodide and pyrimidine-lithium to create Thymine-α,α,α-d3. This compound is then coupled with other chemical groups to form more complex molecules, such as Thymidine-α,α,α-d3, which is a precursor to DNA and can be used to study tissue growth kinetics in vivo . Another synthesis approach involves the conversion of 5′-O-trityl-3′-keto-2′-deoxythymidine to 1-(2-deoxy-3-methyl-beta-D-xylosyl)thymine using a novel organometallic reagent, which helps in determining the stereochemistry at the 3′ position .

Molecular Structure Analysis

The accurate equilibrium structure of 1-methylthymine, a model for thymidine, has been determined using gas electron diffraction and coupled cluster computations. This study revealed that methylation, particularly at the nitrogen atom, increases the flexibility of the nucleobase and causes noticeable deformation of the pyrimidine ring . Additionally, the synthesis and crystal structures of anionic 1-methylthymine chelating with metal moieties through N(3) and O(4) have been reported, showcasing a novel metal-binding mode of thymine nucleobases .

Chemical Reactions Analysis

Thymine residues in oligodeoxyribonucleotides can undergo methylation at N3 by internucleotide methyl phosphotriester linkages, which can occur during oligonucleotide synthesis, especially in the presence of a strong base . Furthermore, the synthesis of thymine derivatives with multiple tritium labels at different positions on the pyrimidine ring and the methyl group has been achieved, which is significant for creating high molar activity compounds for research purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thymine-d4 (methyl-d3,6-d1) and its derivatives are influenced by the presence of deuterium and tritium atoms. These isotopic substitutions can affect the molecule's stability, reactivity, and interaction with other molecules. For instance, the deuterated thymidine can be used for sensitive deuterium micromapping techniques due to its altered physical properties . The tritium-labeled thymine compounds have a range of molar activities, which is important for their application in scientific studies .

Scientific Research Applications

1. DNA Oxidation Damage and Genotoxic Mechanism

Thymine, including modified forms like Thymine-d4, plays a significant role in understanding DNA oxidation and genotoxic mechanisms. Studies have utilized thymine derivatives to investigate the formation of DNA damage products like cis-thymine glycol, which are markers of oxidative stress in nuclear bases. For instance, Yamanaka et al. (2003) explored the genotoxic mechanism of trivalent dimethylated arsenic, using cis-thymine glycol as a biomarker for DNA oxidation damage, revealing insights into arsenic carcinogenesis through the induction of oxidative base damage (Yamanaka et al., 2003).

2. Biochemical Sensing Techniques

Thymine derivatives have been employed in developing novel sensing techniques. For example, Shrivas et al. (2018) reported a method using gold nanoparticles as a label-free colorimetric biochemical sensor for the detection of thymine. This approach offers a simple and cost-effective method for qualitative and quantitative determination of thymine, demonstrating its potential in biochemical sensing and analysis (Shrivas et al., 2018).

3. Electromechanical and Ferroelectric Applications

The piezoelectric and ferroelectric properties of thymine microcrystals have been explored for potential technological applications. Bdikin et al. (2015) showed that synthetic thymine microcrystals exhibit local piezoelectricity and apparent ferroelectricity. This opens new pathways for using thymine and possibly other DNA nucleobases in piezoelectric and ferroelectric-based applications (Bdikin et al., 2015).

4. Understanding DNA Structure and Damage

Thymine is crucial for studying the structure of DNA and the effects of damage. Research has focused on understanding how thymine glycol impacts DNA structure and function. For instance, Kung and Bolton (1997) investigated the structure of a DNA duplex containing thymine glycol, providing insights into how thymine glycol induces significant, localized structural changes in DNA, which can be critical for understanding the biological consequences of DNA damage (Kung & Bolton, 1997).

5. Role in Telomeric Structures and DNA Interactions

Thymine also plays a role in the formation of complex DNA structures like G-quartets and telomeric sequences. Research has delved into how thymine residues influence these structures, which has implications for understanding chromosomal pairing and DNA replication processes (Balagurumoorthy et al., 1992).

Safety And Hazards

Thymine-d4 (methyl-d3,6-d1) is classified as a combustible solid . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

6-deuterio-5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-MZCSYVLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583886
Record name 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymine-d4 (methyl-d3,6-d1)

CAS RN

156054-85-2
Record name 5-(~2~H_3_)Methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZA Batz - 2019 - search.proquest.com
Phenotypic plasticity allows organisms to respond to environmental variation over space and time by altering their physiology, morphology, development, and/or behavior. A …
Number of citations: 2 search.proquest.com
M Venter - 2018 - North-West University
Number of citations: 0

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